molecular formula C27H26N4O3 B11289424 (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B11289424
M. Wt: 454.5 g/mol
InChI Key: BNHGZNNMAHUWNA-UHFFFAOYSA-N
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Description

The compound (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic molecule that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the methanone group through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s ability to bind to these targets and modulate their activity can result in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C27H26N4O3/c1-18-8-10-20(11-9-18)24-16-23(19-12-14-21(33-2)15-13-19)30(27-28-17-29-31(24)27)26(32)22-6-4-5-7-25(22)34-3/h4-15,17,23-24H,16H2,1-3H3

InChI Key

BNHGZNNMAHUWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC=CC=C4OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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